6-ethoxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide
Description
6-ethoxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine ring substituted with an ethoxy group at position 6 and a carboxamide linkage to a phenyl group bearing an imidazo[2,1-b]thiazole moiety at position 2. This structure combines pyridazine (a six-membered ring with two adjacent nitrogen atoms) with imidazo[2,1-b]thiazole (a fused bicyclic system containing sulfur and nitrogen) .
Properties
IUPAC Name |
6-ethoxy-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-2-25-16-8-7-14(21-22-16)17(24)19-13-6-4-3-5-12(13)15-11-23-9-10-26-18(23)20-15/h3-11H,2H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSLQSNFCRCMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated imidazo[2,1-b]thiazole derivative in the presence of a palladium catalyst.
Formation of the Pyridazine Ring: The pyridazine ring can be constructed through a condensation reaction involving hydrazine derivatives and appropriate diketones.
Ethoxy Group Introduction: The ethoxy group is typically introduced via an etherification reaction using ethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the imidazo[2,1-b]thiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Bases: Sodium hydroxide, potassium carbonate for etherification and cyclization reactions.
Major Products
The major products of these reactions depend on the specific functional groups present in the starting material. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, compounds containing the imidazo[2,1-b]thiazole moiety have shown significant activity against various pathogens, including bacteria and fungi. This makes 6-ethoxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide a potential candidate for antimicrobial research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The imidazo[2,1-b]thiazole moiety is known to bind to active sites of enzymes, inhibiting their function and thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazo[2,1-b]thiazole Moieties
SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)
- Core Structure: Quinoxaline-carboxamide linked to imidazo[2,1-b]thiazole-phenyl.
- Key Differences: Replaces pyridazine with quinoxaline and includes a piperazinylmethyl substituent.
- Activity : Potent SIRT1 agonist with demonstrated activation of sirtuin enzymes, implicated in metabolic regulation and longevity pathways .
- Significance: Highlights the role of aromatic heterocycles (quinoxaline vs. pyridazine) in target selectivity.
6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine)
- Core Structure : Imidazo[2,1-b]thiazole with a methylsulfonylphenyl group at C-6 and a Mannich base at C-3.
- Key Differences : Lacks the pyridazine-carboxamide scaffold but retains the imidazo[2,1-b]thiazole core.
- Activity : COX-2 inhibitor with IC50 = 1.2 μM, demonstrating the importance of sulfonyl and Mannich base substituents for cyclooxygenase inhibition .
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives
Functional Comparison
Target Selectivity and Substituent Effects
- Pyridazine vs.
- Ethoxy Group : The ethoxy substituent on pyridazine could enhance metabolic stability compared to bulkier groups (e.g., methylsulfonyl in COX-2 inhibitors) .
- Imidazo[2,1-b]thiazole Positioning : The phenyl-imidazo[2,1-b]thiazole moiety is conserved across analogs, suggesting its role in scaffold rigidity and target interaction.
Comparative Data Table
Biological Activity
6-ethoxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an ethoxy group, a pyridazine core, and an imidazo[2,1-b]thiazole moiety. The structural formula can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 365.4 g/mol |
The primary mechanism of action involves the inhibition of specific enzymes related to bacterial and cancer cell survival. Notably, compounds with similar structures have been shown to target:
- Pantothenate Synthetase : Inhibiting this enzyme disrupts coenzyme A biosynthesis, crucial for bacterial growth and survival, particularly in Mycobacterium tuberculosis .
- COX Enzymes : Some derivatives exhibit selective inhibition of COX-1 and COX-2 enzymes, indicating potential anti-inflammatory properties .
Antimicrobial Activity
Studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit potent antimicrobial properties. For instance:
- The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 µg/mL against various pathogens .
- The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in persistent infections .
Anticancer Activity
Research indicates that the compound may possess significant anticancer properties:
- In vitro studies have shown that imidazo[2,1-b]thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
- A series of related compounds demonstrated cytotoxic effects against several cancer cell lines with IC values in the low micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings enhances antibacterial activity by stabilizing the transition state during enzyme inhibition .
- Core Modifications : Variations in the imidazo[2,1-b]thiazole core impact both potency and selectivity towards target enzymes .
Case Studies
Several studies have highlighted the effectiveness of this compound and its analogs:
- Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives, finding that modifications led to enhanced activity against resistant strains of bacteria .
- Cytotoxicity Assessment : In a comparative study involving various imidazo derivatives, it was found that certain modifications significantly increased cytotoxicity against human cancer cell lines while maintaining low toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
